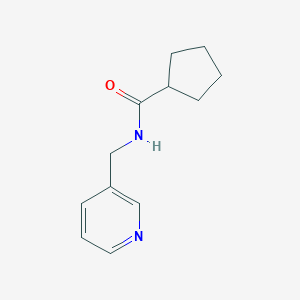![molecular formula C20H23NO2 B258831 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B258831.png)
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, also known as PPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PPAC is a synthetic compound that is structurally related to the opioid receptor antagonist, naloxone. The purpose of
作用机制
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor but does not activate it. This prevents the binding of opioid drugs such as morphine and heroin, which can lead to the inhibition of pain signals and the release of dopamine in the brain. By blocking the mu-opioid receptor, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can reverse the effects of opioid drugs and reduce the risk of overdose.
Biochemical and Physiological Effects:
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has also been shown to have a long duration of action, with a half-life of approximately 2 hours. In addition, 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been shown to have low toxicity and minimal side effects compared to other opioid receptor antagonists.
实验室实验的优点和局限性
One advantage of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its high potency and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in opioid addiction and overdose. However, one limitation of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide is its synthetic nature, which can make it difficult to produce in large quantities and limit its availability for research.
未来方向
There are several future directions for research on 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. One area of interest is the development of more potent and selective opioid receptor antagonists based on the structure of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. Another area of interest is the study of the potential therapeutic applications of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide in the treatment of opioid addiction and overdose, as well as other conditions such as depression and anxiety. Additionally, further research is needed to understand the pharmacokinetics and pharmacodynamics of 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide, as well as its potential interactions with other drugs.
合成方法
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide can be synthesized through a multistep process involving the reaction of 1-phenylcyclopentanol with phosgene to form 1-phenylcyclopentanone. This intermediate is then reacted with 2-phenoxyacetyl chloride to form 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide. The final product can be purified through recrystallization or chromatography techniques.
科学研究应用
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has been studied for its potential applications in the treatment of opioid addiction and overdose. It has been shown to be a potent antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and heroin. 2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide has also been studied for its potential use in the treatment of other conditions such as depression, anxiety, and chronic pain.
属性
产品名称 |
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide |
|---|---|
分子式 |
C20H23NO2 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-phenoxy-N-[(1-phenylcyclopentyl)methyl]acetamide |
InChI |
InChI=1S/C20H23NO2/c22-19(15-23-18-11-5-2-6-12-18)21-16-20(13-7-8-14-20)17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H,21,22) |
InChI 键 |
MTOBHXNUSJKJIM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(C1)(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258748.png)
![5-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B258750.png)
![5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)






![Methyl 2-{[(2-chlorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258763.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methylphenyl)propanamide](/img/structure/B258766.png)


![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)